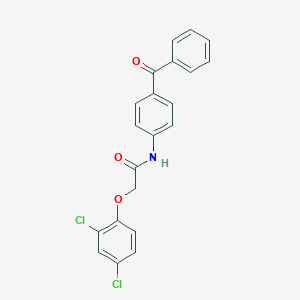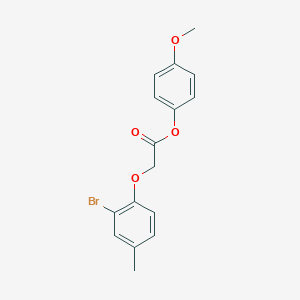![molecular formula C14H12BrClN2O3S B325126 N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325126.png)
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine and chlorine-substituted aniline group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-3-chloroaniline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromo-2-chloroanilino)sulfonyl]phenyl}acetamide
- N-{4-[(4-bromo-3-fluoroanilino)sulfonyl]phenyl}acetamide
- N-{4-[(4-iodo-3-chloroanilino)sulfonyl]phenyl}acetamide
Uniqueness
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H12BrClN2O3S |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-13(15)14(16)8-11/h2-8,18H,1H3,(H,17,19) |
InChI Key |
MAUYIICIMLMZQS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325043.png)


![2,2,2-trifluoro-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B325049.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B325050.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B325051.png)

![N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]nonanediamide](/img/structure/B325055.png)
![N-(4-{[2-(9-oxo-9-{2-[4-(propionylamino)benzoyl]hydrazino}nonanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325056.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325058.png)
![4-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325061.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B325064.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325070.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B325071.png)
